
Dialuminium tribarium hexaoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dialuminium tribarium hexaoxide (Al2Ba3O6) is a compound composed of aluminum, barium, and oxygen. It is a white crystalline powder that is commonly used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of dialuminium tribarium hexaoxide is not fully understood. However, it is believed to work by forming a stable oxide layer on the surface of the material. This layer protects the material from further oxidation and corrosion, making it suitable for use in harsh environments.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of dialuminium tribarium hexaoxide. However, some studies suggest that it may have antioxidant properties and could potentially be used in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dialuminium tribarium hexaoxide has several advantages for use in lab experiments. It is stable at high temperatures and in harsh environments, making it suitable for use in a wide range of experiments. However, one limitation is that it is relatively expensive compared to other materials.
Direcciones Futuras
There are several future directions for research on dialuminium tribarium hexaoxide. One area of research could be on its potential use in the development of new materials for advanced technologies. Another area of research could be on its potential use in the treatment of certain diseases. Additionally, further research could be done to better understand its mechanism of action and its biochemical and physiological effects.
Conclusion:
In conclusion, dialuminium tribarium hexaoxide is a compound that has many unique properties and has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and effects.
Métodos De Síntesis
The most common method of synthesizing dialuminium tribarium hexaoxide is through solid-state reaction. This involves mixing aluminum oxide and barium oxide in a specific ratio and heating the mixture at high temperatures. The resulting product is then cooled and ground into a fine powder.
Aplicaciones Científicas De Investigación
Dialuminium tribarium hexaoxide has been widely used in scientific research due to its unique properties. It has been used in the development of new materials, such as high-temperature superconductors and ceramic capacitors. It has also been used in the production of advanced ceramics, electronic devices, and optical materials.
Propiedades
Número CAS |
12004-05-6 |
|---|---|
Nombre del producto |
Dialuminium tribarium hexaoxide |
Fórmula molecular |
Ba(AlO2)2 Al2BaO4 |
Peso molecular |
255.29 g/mol |
Nombre IUPAC |
barium(2+);oxido(oxo)alumane |
InChI |
InChI=1S/2Al.Ba.4O/q;;+2;;;2*-1 |
Clave InChI |
QKYBEKAEVQPNIN-UHFFFAOYSA-N |
SMILES |
[O-][Al]=O.[O-][Al]=O.[Ba+2] |
SMILES canónico |
[O-][Al]=O.[O-][Al]=O.[Ba+2] |
Otros números CAS |
12004-05-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



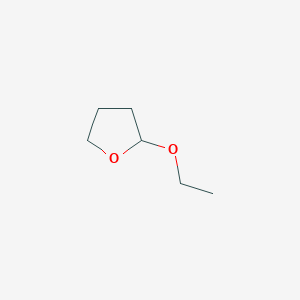
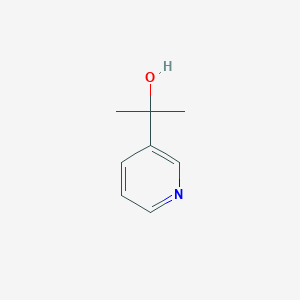

acetic acid](/img/structure/B85405.png)

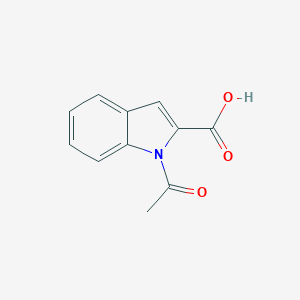
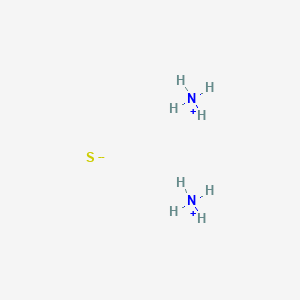
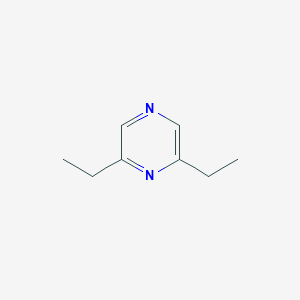
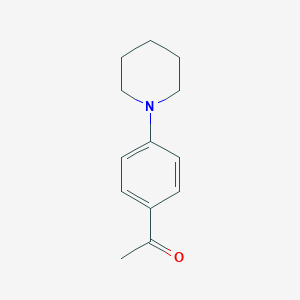


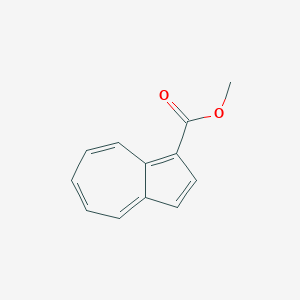
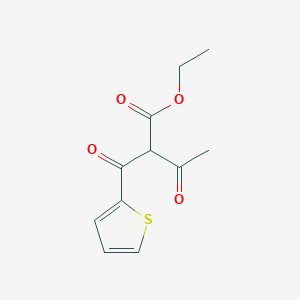
![6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B85421.png)